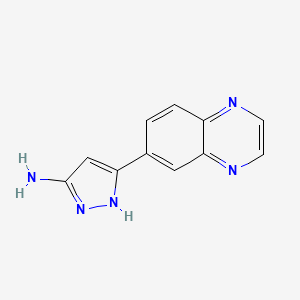
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both quinoxaline and pyrazole moieties Quinoxaline is a fused bicyclic system consisting of a benzene ring fused to a pyrazine ring, while pyrazole is a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine typically involves the condensation of quinoxaline derivatives with appropriate pyrazole precursors. One common method includes the reaction of 6-chloroquinoxaline with hydrazine hydrate to form 6-hydrazinoquinoxaline, which is then cyclized with ethyl acetoacetate to yield the desired product . The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, can enhance yield and purity for large-scale production.
化学反応の分析
Types of Reactions
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
科学的研究の応用
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine has been explored for various scientific research applications:
作用機序
The mechanism of action of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation in cancer cells.
類似化合物との比較
Similar Compounds
Quinoxaline: A simpler analog that lacks the pyrazole moiety.
Pyrazole: A five-membered ring containing two nitrogen atoms, without the quinoxaline ring.
Quinazoline: Similar to quinoxaline but with a different nitrogen arrangement.
Uniqueness
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine is unique due to its combined quinoxaline and pyrazole structures, which confer distinct electronic and steric properties. This dual functionality enhances its potential as a versatile scaffold for drug development and materials science applications .
特性
分子式 |
C11H9N5 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
5-quinoxalin-6-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H9N5/c12-11-6-9(15-16-11)7-1-2-8-10(5-7)14-4-3-13-8/h1-6H,(H3,12,15,16) |
InChIキー |
XHLNJHVHEHSVGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CN=C2C=C1C3=CC(=NN3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13702136.png)
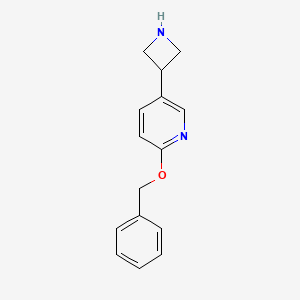
![2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B13702142.png)
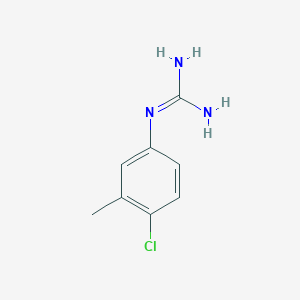
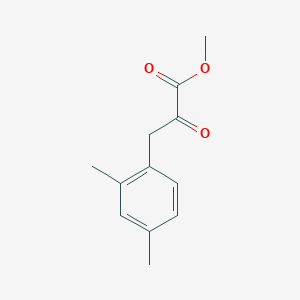
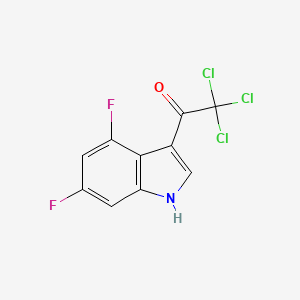
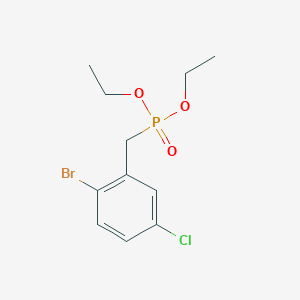
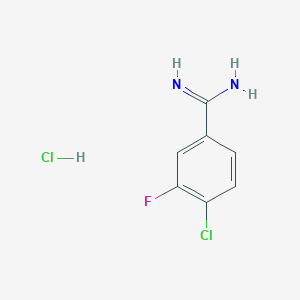
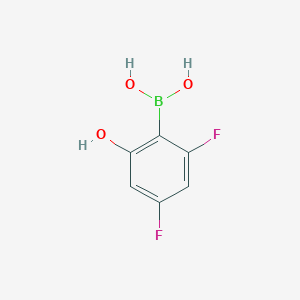
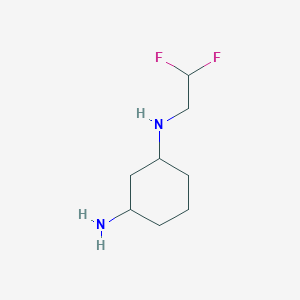
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)

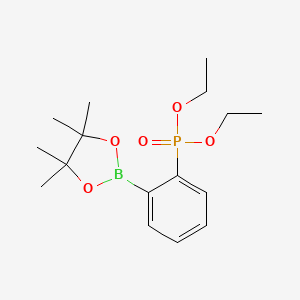
![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)
